molecular formula C7H5FO2 B1296990 2-Fluoro-4-hydroxybenzaldehyde CAS No. 348-27-6

2-Fluoro-4-hydroxybenzaldehyde

Cat. No.: B1296990
CAS No.: 348-27-6
M. Wt: 140.11 g/mol
InChI Key: ONRPXRPUBXXCCM-UHFFFAOYSA-N
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Description

2-Fluoro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5FO2. It is a derivative of benzaldehyde, where the hydrogen atom at the second position is replaced by a fluorine atom, and the hydrogen atom at the fourth position is replaced by a hydroxyl group. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and pesticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-fluoro-4-hydroxybenzaldehyde involves several steps:

    Starting Material: The synthesis begins with 3-fluorophenol.

    Protection of Hydroxyl Group: The hydroxyl group of 3-fluorophenol is protected using a suitable protecting group.

    Bromination: The protected compound is then brominated to obtain 1-bromo-2-fluoro-4-isopropoxybenzene.

    Grignard Reaction: This intermediate undergoes a Grignard reaction with isopropylmagnesium chloride in tetrahydrofuran at -10°C to 0°C, followed by reaction with dimethylformamide to form 2-fluoro-4-isopropoxybenzaldehyde.

    Deprotection: Finally, the protecting group is removed using boron trichloride to yield this compound.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as described above but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products

Scientific Research Applications

2-Fluoro-4-hydroxybenzaldehyde is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: In the production of pesticides and other agrochemicals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methoxybenzaldehyde
  • 3-Fluoro-4-hydroxybenzaldehyde
  • 2-Fluoro-4-hydroxy-5-nitrobenzaldehyde

Uniqueness

2-Fluoro-4-hydroxybenzaldehyde is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzaldehyde ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to form hydrogen bonds, which can be advantageous in various synthetic and biological applications .

Properties

IUPAC Name

2-fluoro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRPXRPUBXXCCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343078
Record name 2-Fluoro-4-hydroxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348-27-6
Record name 2-Fluoro-4-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348-27-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-hydroxybenzaldehyde
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Record name 2-Fluoro-4-hydroxybenzaldehyde
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Synthesis routes and methods I

Procedure details

2-Fluoro-4-methoxy-benzaldehyde (1 g, 6.49 mmol) was added to a suspension of anhydrous potassium iodide (2.15 g, 13 mmol) and aluminum trichloride (1.04 g, 7.8 mmol) in anhydrous toluene (10 mL), and the mixture was stirred at 40° C. for 3 hours. Aluminum trichloride (2.15 g, 13 mmol) and anhydrous potassium iodide (0.86 g, 6.49 mmol) were added, and the mixture was stirred for 3 hours. The mixture was diluted with water (10 mL) and extracted with ethyl acetate (5×20 mL). The combined organic layers were dried (MgSO4), filtered, and concentrated under vacuum. The residue was purified by silica gel chromatography (silica gel, hexanes/ethyl acetate 4:1) to give 2-fluoro-4-hydroxy-benzaldehyde as a white solid (260 mg, 29%). 1H NMR (200 MHz, Acetone-d6): δ 10.08 (s, 1H), 9.77 (b, 1H), 7.69 (t, 1H, J=8.4), 6.78 (dd, 1H, J=8.8, 2.6), 6.65 (dd, 1H, J=12.5, 2.2)ppm.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step Two
Quantity
0.86 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 2000 mL dry round bottom flask were added 2-fluoro-4-methoxybenzaldehyde (25.0 g, 162.2 mmol), anhydrous AlCl3 (64.8 g, 486.8 mmol) and anhydrous CH2Cl2 (1000 mL). The mixture was stirred and refluxed for 3 days. The reaction mixture was cooled in an ice-water bath, then ice (100 g) was added very carefully into the reaction mixture to quench the excess AlCl3. Another 800 mL of cold water was added. The organic layer was separated, and the aqueous solution was extracted with MTBE (300 mL×2). The combined organic layer was concentrated, and the residual solid was dissolved in 400 mL of cold 2N aqueous NaOH and 200 mL of water. The resulting aqueous solution was extracted with MTBE (200 mL×2). The basic aqueous solution then was acidified with concentrated HCl. After filtration and drying, 2-fluoro-4-hydroxybenzaldehyde (21.5 g) was obtained as a white solid. Yield: 95%. 1H NMR (Acetone-d6, 300 MHz): δ=10.12 (s, 1H), 9.87 (s, 1H), 7.74 (t, J=8.4 Hz, 1H), 6.83 (dd, J=8.4, 1.8 Hz, 1H), 7.70 (dd, J=12.3, 2.1 Hz, 1H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
64.8 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Customer
Q & A

Q1: What is the role of 2-Fluoro-4-hydroxybenzaldehyde in the synthesis of the Ruthenium(II)-p-cymene complex and how does this impact the complex's anti-cancer activity?

A1: this compound acts as a precursor to a thiosemicarbazone ligand (HL2). This ligand is formed by the condensation reaction of this compound with N-(4-methoxybenzyl) thiosemicarbazide. [] The HL2 ligand then reacts with a starting ruthenium complex, [Ru2Cl2(μ-Cl)2(η6-p-cymene)2], to form the final cationic Ruthenium(II)-p-cymene complex. []

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